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molecular formula C9H14N2O3 B8811940 tert-Butyl (3-methylisoxazol-4-yl)carbamate

tert-Butyl (3-methylisoxazol-4-yl)carbamate

Cat. No. B8811940
M. Wt: 198.22 g/mol
InChI Key: WMDTWRXJALRTGX-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Diphenyl phosphorazidate (1083 mg, 3.93 mmol) and triethylamine (0.55 ml, 3.93 mmol) were added to a stirred solution of 3-methylisoxazole-4-carboxylic acid (500 mg, 3.93 mmol) in tert-butanol (30 ml) at 50° C. After addition, the solution was heated at 90° C. for 6 hours. The reaction mixture was evaporated to remove solvent and the residue was purified by chromatography column (silica gel, 40 g, eluent: dichloromethane/methanol=50:1, 500 ml) to yield the title compound as a white solid. 517 mg.
Name
Diphenyl phosphorazidate
Quantity
1083 mg
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(N=[N+]=[N-])(=O)([O:9][C:10]1C=CC=CC=1)OC1C=CC=CC=1.C([N:22](CC)CC)C.[CH3:27][C:28]1[C:32](C(O)=O)=[CH:31][O:30][N:29]=1.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[CH3:27][C:28]1[C:32]([NH:22][C:10](=[O:9])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:31][O:30][N:29]=1

Inputs

Step One
Name
Diphenyl phosphorazidate
Quantity
1083 mg
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=NOC=C1C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography column (silica gel, 40 g, eluent: dichloromethane/methanol=50:1, 500 ml)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC=C1NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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